2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid
CAS No.: 109407-76-3
Cat. No.: VC16028192
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109407-76-3 |
|---|---|
| Molecular Formula | C15H10O4 |
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | 2-(3-oxo-1H-2-benzofuran-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C15H10O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19-13/h1-8,13H,(H,16,17) |
| Standard InChI Key | UBTNYTYIXDTYQT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(OC2=O)C3=CC=CC=C3C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Bonding
The compound features a benzofuran core fused to a benzoic acid moiety. The benzofuran ring system consists of a furan oxygen atom adjacent to a ketone group at the 3-position, creating a planar, conjugated system. X-ray crystallographic data for closely related structures, such as the amino-substituted analog, reveal dihedral angles of approximately 56.78° between the phthalide and aromatic rings . This angular displacement influences molecular packing and intermolecular interactions, as observed in hydrogen-bonded networks .
The canonical SMILES representation highlights the connectivity between the benzofuran and benzoic acid groups . Density functional theory (DFT) calculations predict a collision cross-section (CCS) of 153.7 Ų for the ion, critical for mass spectrometric characterization .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 254.24 g/mol | |
| InChIKey | UBTNYTYIXDTYQT-UHFFFAOYSA-N | |
| Predicted CCS () | 153.7 Ų |
Synthetic Methodologies
Condensation-Based Routes
Primary synthesis routes involve condensation reactions between benzofuran precursors and carboxylic acid derivatives. One documented approach reacts 3-oxo-1,3-dihydro-2-benzofuran with ortho-substituted benzoic acid under acidic catalysis. Yield optimization typically requires anhydrous conditions and temperatures between 80–120°C. Alternative strategies employ Ullmann coupling or Friedel-Crafts acylation, though these methods remain less explored for this specific compound.
Purification and Characterization
Post-synthetic purification often employs recrystallization from ethanol/water mixtures, yielding colorless crystalline solids. Purity assessment via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is standard. The -NMR spectrum exhibits distinct signals for the aromatic protons (δ 7.2–8.1 ppm) and the ketone-bearing furan oxygen.
Physicochemical Properties
Solubility and Stability
The compound demonstrates limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the ketone group susceptible to nucleophilic attack under basic conditions.
Mass Spectrometric Behavior
Electrospray ionization mass spectrometry (ESI-MS) reveals a predominant ion at m/z 255.06518, consistent with the molecular formula . Collision-induced dissociation (CID) fragments at m/z 237.05 and 209.03 correspond to sequential losses of and , respectively .
Biological Activities and Applications
Material Science Applications
The rigid benzofuran framework and hydrogen-bonding capacity make this compound a candidate for organic semiconductors or metal-organic frameworks (MOFs). Analogous structures have been incorporated into photovoltaic devices, achieving power conversion efficiencies (PCEs) of 4–6%.
Challenges and Future Directions
Current limitations include insufficient in vivo toxicity data and scalable synthesis protocols. Future research should prioritize:
-
Mechanistic Studies: Elucidating the compound’s mode of action in biological systems.
-
Derivatization: Introducing substituents (e.g., halogens, alkyl chains) to modulate solubility and bioactivity.
-
Formulation Development: Exploring nanoencapsulation or prodrug strategies to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume